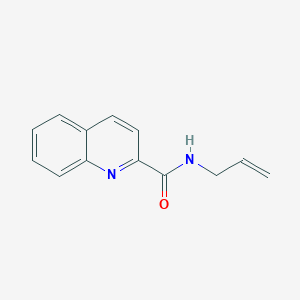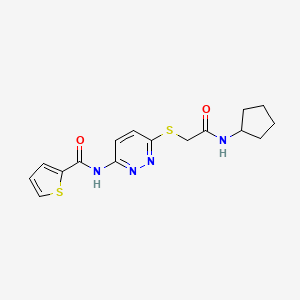
N-(4-(tiazol-2-iloxi)bencil)tiofeno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide is a compound that features a thiazole ring, a benzyl group, and a thiophene carboxamide moiety. Thiazole and thiophene are both heterocyclic compounds, meaning they contain atoms of at least two different elements as members of their rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing processes.
Mecanismo De Acción
Target of Action
The primary targets of N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been known to exhibit antibacterial activity .
Mode of Action
The exact mode of action of N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide Similar compounds have been shown to interact with their targets resulting in antibacterial activity . These molecules, when used in conjunction with a cell-penetrating peptide, display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Pathways
The specific biochemical pathways affected by N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Result of Action
The molecular and cellular effects of N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide Similar compounds have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the benzyl group and subsequent coupling with the thiophene carboxamide. The synthetic route may include:
Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment to Benzyl Group: The thiazole ring is then linked to a benzyl group through an ether linkage.
Coupling with Thiophene Carboxamide: The final step involves coupling the benzyl-thiazole intermediate with thiophene-2-carboxamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at positions on the thiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the specific substitution reaction, but typical reagents include halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazole-based antibiotics.
Thiophene Derivatives: Compounds with thiophene rings, used in various pharmaceutical and industrial applications.
Uniqueness
N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide is unique due to the combination of thiazole and thiophene rings within a single molecule. This combination can result in unique biological activities and chemical properties not found in compounds containing only one of these rings.
Propiedades
IUPAC Name |
N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c18-14(13-2-1-8-20-13)17-10-11-3-5-12(6-4-11)19-15-16-7-9-21-15/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXSSSAZAJQBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide](/img/structure/B2572907.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2572909.png)
![1-[4-(4-fluorobenzenesulfonyl)piperidin-1-yl]-2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2572910.png)
![4-[(2-chloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2572914.png)

![N-(2,3-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2572918.png)



![(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine](/img/structure/B2572923.png)

![5-ethyl-4-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2572927.png)


